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molecular formula C10H13N5O B8363000 8-Amino-1,3,5-trimethyl-1H-pyrimido(4,5-c)-1,2-diazepin-6(7H)-one CAS No. 70311-77-2

8-Amino-1,3,5-trimethyl-1H-pyrimido(4,5-c)-1,2-diazepin-6(7H)-one

Cat. No. B8363000
M. Wt: 219.24 g/mol
InChI Key: LTBMPHGYBLLJRQ-UHFFFAOYSA-N
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Patent
US04288365

Procedure details

A mixture of 8-amino-1,3,5-trimethyl-1H-pyrimido-{4,5-c}-1,2-diazepin-6(7H)-one (219 mg) and N hydrochloric acid (3 ml) was heated using a hot water bath (>85° C.) for 2 hours. During that period a solution formed before crystals gradually began to separate. The mixture stood at room temperature overnight before the straw-coloured crystals were collected, washed with water and dried under vacuum (70° C.) to yield 140 mg (78%) of analytically pure product: mp >300°; nmr (DMSO-d6) δ 2.28(s, 3H), 3.60(s, 3H), 6.52(br s, 2H), 10.30(br s, 1H); uv λ max (CH3OH) 217 nm (ε 26,800), 254(13,000). Mass spectrum (120° C., 70 ev): M, m/e 179, 100%.
Quantity
219 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:3][C:4](=[O:16])[C:5]2[C:11](C)=[CH:10]C(C)=[N:8][N:7]([CH3:14])[C:6]=2[N:15]=1.Cl>CO>[NH2:1][C:2]1[NH:3][C:4](=[O:16])[C:5]2[C:11]([CH3:10])=[N:8][N:7]([CH3:14])[C:6]=2[N:15]=1

Inputs

Step One
Name
Quantity
219 mg
Type
reactant
Smiles
NC=1NC(C2=C(N(N=C(C=C2C)C)C)N1)=O
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
(>85° C.)
CUSTOM
Type
CUSTOM
Details
for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
During that period a solution formed before crystals
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
were collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum (70° C.)
CUSTOM
Type
CUSTOM
Details
to yield 140 mg (78%) of analytically pure product
CUSTOM
Type
CUSTOM
Details
Mass spectrum (120° C., 70 ev)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC=1NC(C2=C(N1)N(N=C2C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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